3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide
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Overview
Description
3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide is a chemical compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with dichloro and trimethylpyridinyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4,6-trimethylpyridin-3-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving substitution and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide can be compared with other dichlorobenzamide derivatives, such as:
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique combination of dichloro and trimethylpyridinyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H14Cl2N2O |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2,4,6-trimethylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H14Cl2N2O/c1-8-6-9(2)18-10(3)14(8)19-15(20)11-4-5-12(16)13(17)7-11/h4-7H,1-3H3,(H,19,20) |
InChI Key |
VZHUDHQIVYXXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C)C |
Origin of Product |
United States |
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